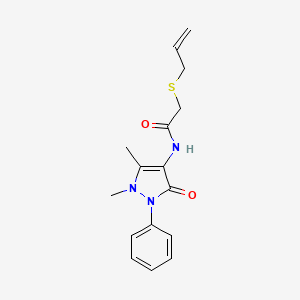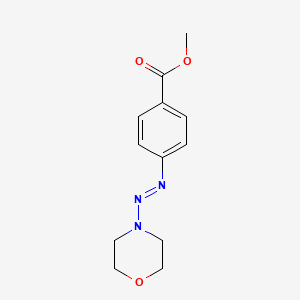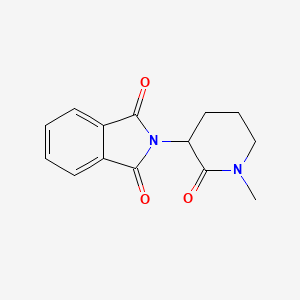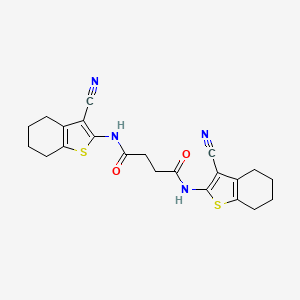![molecular formula C16H22N4 B12489953 9-[2-(piperidin-1-yl)ethyl]-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole](/img/structure/B12489953.png)
9-[2-(piperidin-1-yl)ethyl]-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[2-(piperidin-1-yl)ethyl]-2,5,7-triazatricyclo[6400(2),?]dodeca-1(8),5,9,11-tetraene is a complex organic compound characterized by its unique tricyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(piperidin-1-yl)ethyl]-2,5,7-triazatricyclo[6.4.0.0(2),?]dodeca-1(8),5,9,11-tetraene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazatricyclo Core: The triazatricyclo core can be synthesized through a cyclization reaction involving a suitable triazole precursor and a diene compound under high-temperature conditions.
Introduction of the Piperidinyl Group: The piperidinyl group is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate electrophilic intermediate.
Final Assembly: The final step involves the coupling of the piperidinyl-substituted intermediate with an ethylating agent to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
7-[2-(piperidin-1-yl)ethyl]-2,5,7-triazatricyclo[6.4.0.0(2),?]dodeca-1(8),5,9,11-tetraene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles or electrophiles; reactions can be conducted in polar or non-polar solvents, often with the aid of catalysts.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and physical properties.
Aplicaciones Científicas De Investigación
7-[2-(piperidin-1-yl)ethyl]-2,5,7-triazatricyclo[6.4.0.0(2),?]dodeca-1(8),5,9,11-tetraene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 7-[2-(piperidin-1-yl)ethyl]-2,5,7-triazatricyclo[6.4.0.0(2),?]dodeca-1(8),5,9,11-tetraene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways, such as those involved in cell proliferation, apoptosis, and immune response, contributing to its bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
- **7-[2-(piperidin-1-yl)ethyl]-2,5,7-triazatricyclo[6.4.0.0(2),?]dodeca-1(8),5,9,11-tetraene shares structural similarities with other triazatricyclo compounds, such as 7-[2-(morpholin-4-yl)ethyl]-2,5,7-triazatricyclo[6.4.0.0(2),?]dodeca-1(8),5,9,11-tetraene and 7-[2-(pyrrolidin-1-yl)ethyl]-2,5,7-triazatricyclo[6.4.0.0(2),?]dodeca-1(8),5,9,11-tetraene.
Uniqueness: The presence of the piperidinyl group and the specific tricyclic structure confer unique chemical and biological properties to the compound, distinguishing it from its analogs.
Highlighting Uniqueness
The unique combination of the triazatricyclo core and the piperidinyl group in 7-[2-(piperidin-1-yl)ethyl]-2,5,7-triazatricyclo[6.4.0.0(2),?]dodeca-1(8),5,9,11-tetraene results in distinct reactivity and bioactivity profiles, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C16H22N4 |
|---|---|
Peso molecular |
270.37 g/mol |
Nombre IUPAC |
4-(2-piperidin-1-ylethyl)-1,2-dihydroimidazo[1,2-a]benzimidazole |
InChI |
InChI=1S/C16H22N4/c1-4-9-18(10-5-1)12-13-20-15-7-3-2-6-14(15)19-11-8-17-16(19)20/h2-3,6-7H,1,4-5,8-13H2 |
Clave InChI |
QGSZYXUIJGVNMT-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CCN2C3=CC=CC=C3N4C2=NCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-{[4-(4-methylcyclohexyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B12489884.png)
![3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12489893.png)
![2-(morpholin-4-yl)-5-nitro-N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B12489899.png)


![ethyl N-[11-(2-piperidin-1-ylacetyl)-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate](/img/structure/B12489915.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(2-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12489916.png)
methanone](/img/structure/B12489923.png)


![2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B12489942.png)

![2-({4-[Benzyl(methyl)amino]piperidin-1-yl}methyl)-4-bromophenol](/img/structure/B12489946.png)
